1-hydroxy-3H-indol-2-one
Overview
Description
1-Hydroxy-3H-indol-2-one, also known as isatin, is a heterocyclic organic compound with the molecular formula C8H5NO2. It is a derivative of indole and features a keto group at the second position and a hydroxyl group at the first position. This compound is of significant interest due to its diverse biological activities and applications in various fields of science.
Scientific Research Applications
1-Hydroxy-3H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and pharmaceuticals.
Safety and Hazards
While specific safety and hazards information for 1-hydroxy-3H-indol-2-one is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3H-indol-2-one can be synthesized through several methods. One common approach involves the oxidation of indole derivatives. For instance, indole can be oxidized using potassium permanganate in an acidic medium to yield this compound . Another method involves the cyclization of o-nitrobenzaldehyde with glycine in the presence of a base, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of indole derivatives on a larger scale. The process is optimized to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form isatoic anhydride.
Reduction: Reduction of this compound can yield indoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Isatoic anhydride.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Mechanism of Action
The mechanism of action of 1-hydroxy-3H-indol-2-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as monoamine oxidase, and can modulate the activity of neurotransmitter receptors. Its biological effects are mediated through its ability to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: A compound with anticancer properties.
3,3’-Diindolylmethane: Known for its potential therapeutic effects.
Uniqueness: 1-Hydroxy-3H-indol-2-one is unique due to its versatile reactivity and wide range of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its diverse applications in different fields highlight its significance .
Properties
IUPAC Name |
1-hydroxy-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTNPSPLGMPZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315952 | |
Record name | 1-hydroxy-3H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18108-55-9 | |
Record name | NSC298293 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxy-3H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.